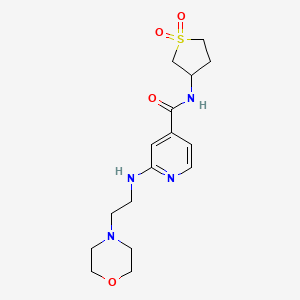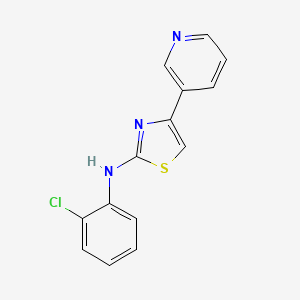![molecular formula C20H26N4O2 B6636722 Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 selectively targets the mutated EGFR protein, which is commonly found in NSCLC patients.
Mecanismo De Acción
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone selectively targets mutated EGFR proteins by irreversibly binding to the ATP-binding site of the receptor. This binding results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has been shown to have a favorable safety profile and minimal off-target effects. It has been associated with a lower incidence of skin rash and diarrhea compared to first-generation EGFR TKIs. In addition, Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has shown a higher selectivity for mutated EGFR proteins, resulting in a more potent antitumor effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has several advantages for lab experiments, including its high selectivity for mutated EGFR proteins, favorable safety profile, and minimal off-target effects. However, its irreversible binding to the ATP-binding site of the receptor may limit its use in certain experiments.
Direcciones Futuras
For Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone include the investigation of its efficacy in combination with other targeted therapies, the identification of biomarkers that can predict response to treatment, and the development of strategies to overcome resistance to the drug. In addition, further studies are needed to explore the potential use of Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone in other cancer types that harbor EGFR mutations.
Métodos De Síntesis
The synthesis of Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The starting material for the synthesis is 2-chloro-6-(2-methoxyphenyl)pyrimidine-4-amine, which is reacted with (S)-3-azetidinylmethanol to form the key intermediate. The key intermediate is then reacted with 6-chloro-2-(prop-2-yn-1-yloxy)quinazoline in the presence of a palladium catalyst to form Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone.
Aplicaciones Científicas De Investigación
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has shown efficacy in patients with central nervous system metastases, which are commonly found in NSCLC patients.
Propiedades
IUPAC Name |
azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-9-5-4-8-16(18)10-11-21-19-14-17(22-15-23-19)20(25)24-12-6-2-3-7-13-24/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDVXPUBXEDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NC=NC(=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)



![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)